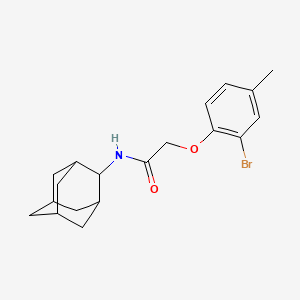![molecular formula C15H17ClN4O B6010741 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, commonly known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
CP-122,721 acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The 5-HT2A receptor is involved in the regulation of serotonin release and is a target for many psychiatric drugs. CP-122,721 binds to the 5-HT2A receptor and blocks its activity, leading to a decrease in serotonin release. This mechanism of action is believed to be responsible for the anxiolytic and anti-depressant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction. CP-122,721 has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,721 is a relatively selective antagonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, like many other drugs, CP-122,721 has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it difficult to administer CP-122,721 in animal models, and may limit its potential use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of CP-122,721. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its mechanism of action in greater detail, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, further research is needed to optimize the pharmacokinetic properties of CP-122,721 to improve its efficacy and potential use in clinical trials.
Conclusion:
In conclusion, CP-122,721 is a promising compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of drug addiction and withdrawal symptoms.
Synthesemethoden
CP-122,721 can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde and 1-piperazine. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 1-piperazine in the presence of sodium ethoxide to form CP-122,721.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies. CP-122,721 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKJDTLACPLWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6010664.png)
![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)

![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![ethyl 4-(aminocarbonyl)-5-({[(3-chlorophenyl)amino]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)

![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)